N-(4-acetamidophenyl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYRSFPNXOSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(4-Nitrophenyl)acetamide
Reaction Scheme :
-
Conditions :
-
Purification : Recrystallization from ethanol/water (3:1).
Mechanistic Insight : Acetylation of the primary amine in 4-nitroaniline occurs via nucleophilic acyl substitution, forming a stable acetamide. The nitro group remains intact under these conditions.
Reduction to N-(4-Aminophenyl)acetamide (4-Acetamidoaniline)
Reaction Scheme :
-
Conditions :
-
Purification : Filtration followed by solvent evaporation.
Alternative Methods :
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Fe/HCl Reduction :
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Fe powder (5 equiv), HCl (conc., 10 mL/g substrate), reflux for 2 hours.
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Yield: 70–75%.
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Critical Note : The acetamide group is stable under hydrogenation conditions, but over-reduction or debenzylation must be avoided.
Acylation with 2-Ethoxyacetic Acid
Reaction Scheme :
-
Conditions :
-
Yield : 65–72%.
Alternative Coupling Methods :
-
EDC/HOBt-Mediated Coupling :
Mechanistic Insight : The amine nucleophile attacks the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride or the activated ester (EDC/HOBt), forming the desired amide bond.
Comparative Analysis of Acylation Methods
| Parameter | Acid Chloride Method | EDC/HOBt Method |
|---|---|---|
| Yield | 65–72% | 80–88% |
| Reaction Time | 2–4 hours | 12 hours |
| Byproducts | HCl (requires scavenging) | Urea derivatives |
| Scalability | Moderate | High |
The EDC/HOBt method offers superior yields and avoids handling corrosive acid chlorides, making it preferable for large-scale synthesis.
Optimization Strategies and Process Parameters
Solvent Selection for Acylation
Temperature Control
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Low-Temperature Acylation : Conducting the reaction at 0°C minimizes side reactions such as over-acylation or hydrolysis of the acid chloride.
Purification Techniques
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Column Chromatography :
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Stationary phase: Silica gel (230–400 mesh).
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Eluent: Ethyl acetate/hexane (1:1).
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-
Recrystallization :
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Solvent system: Ethanol/water (4:1).
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Purity after recrystallization: >98% (HPLC).
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Analytical Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 10.23 (s, 1H, NH), 8.97 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂CO), 2.08 (s, 3H, CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
-
IR (KBr) :
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3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O ether).
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Melting Point and Purity
-
Melting Point : 142–144°C.
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HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Waste Management
-
Byproduct Recycling :
Challenges and Mitigation Strategies
Competitive Side Reactions
-
N-Acetylation vs. O-Acylation :
-
The primary amine in 4-acetamidoaniline is more nucleophilic than the acetamide oxygen, ensuring selective N-acylation.
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Mitigation : Use of bulky bases (e.g., DIPEA) to suppress O-acylation.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamidophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thioethers or amides, depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-ethoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators.
Receptor Binding: It may bind to receptors involved in pain and inflammation pathways, modulating their activity.
Metabolic Pathways: The compound undergoes metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(4-Acetamidophenyl)-2-ethoxyacetamide
- CAS Number : 600140-39-4
- Molecular Formula : C₁₂H₁₆N₂O₃
- Molecular Weight : 236.27 g/mol
- Purity : >95% (typical commercial grade) .
Synthetic Role :
This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen- and sulfur-containing heterocycles. For example:
- Reacting with hydrazonoyl halides yields thiadiazole derivatives (e.g., 9a–9c, 11a–11c) .
- Cyclization with chloroacetone or phenacyl chloride produces thiazole derivatives (e.g., 6a–6b) .
- It is a precursor for acrylamide and cyanoacetamide derivatives in click chemistry applications .
Comparative Analysis with Structurally Related Acetamides
Structural and Functional Group Variations
The table below highlights key structural differences and similarities:
Key Observations
Electronic Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (chloro, nitro, sulfonyl) exhibit enhanced reactivity in nucleophilic substitution due to EWGs .
- Electron-Donating Groups (EDGs) : The ethoxy group in This compound increases solubility in polar solvents, facilitating cyclization reactions .
Synthetic Utility: this compound is tailored for thiazole/thiadiazole synthesis, whereas N-(4-Ethoxyphenyl)acetamide is simpler and used in analytical workflows . The formyl group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide enables Schiff base formation, useful in medicinal chemistry .
This compound derivatives (e.g., triazol-4-yl acrylamides) show promise in targeted drug delivery .
Research Findings and Data
Physicochemical Properties
- Solubility: The ethoxy group in this compound enhances solubility in ethanol, critical for cyclization reactions .
- Crystallography: N-(4-Hydroxy-2-nitrophenyl)acetamide (C₈H₈N₂O₄) crystallizes in a monoclinic system (space group C2/c), contrasting with the amorphous nature of many acetamides .
Biological Activity
N-(4-acetamidophenyl)-2-ethoxyacetamide is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
This compound features an acetamide moiety, which is known to enhance solubility and bioavailability, making it a suitable candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Analgesic Properties : Research indicates that similar compounds in its class exhibit analgesic effects through modulation of the endogenous cannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels . The compound may also influence the activity of cyclooxygenase enzymes, which play a critical role in pain and inflammation pathways.
- Antipyretic Effects : The compound may exhibit antipyretic properties akin to those observed in other acetamide derivatives, potentially through inhibition of prostaglandin synthesis .
- Metabolism and Toxicity : Preliminary studies suggest that this compound may have a favorable metabolic profile, with reduced hepatotoxicity compared to traditional analgesics like acetaminophen (APAP) . This is significant as hepatotoxicity is a major concern in drug development.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The ethoxy group enhances lipophilicity, potentially improving absorption rates.
- Distribution : The compound's ability to cross biological membranes may be facilitated by its moderate lipophilicity.
- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations that could mitigate toxicity while retaining efficacy .
- Excretion : The metabolites are likely excreted via renal pathways, similar to other acetamide derivatives.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a series of acetamide derivatives, including this compound, demonstrated significant analgesic effects in animal models. Mice treated with the compound exhibited a marked reduction in pain response compared to control groups. Histological analysis revealed preserved liver architecture, indicating minimal hepatotoxic effects even at higher dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
